molecular formula C19H30N4O B5652536 2-cyclobutyl-N-[(3R,4S)-4-cyclopropyl-1-[(1,5-dimethylpyrazol-4-yl)methyl]pyrrolidin-3-yl]acetamide

2-cyclobutyl-N-[(3R,4S)-4-cyclopropyl-1-[(1,5-dimethylpyrazol-4-yl)methyl]pyrrolidin-3-yl]acetamide

Cat. No.: B5652536
M. Wt: 330.5 g/mol
InChI Key: HFMDEVPMCXFBSN-MSOLQXFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclobutyl-N-[(3R,4S)-4-cyclopropyl-1-[(1,5-dimethylpyrazol-4-yl)methyl]pyrrolidin-3-yl]acetamide is a complex organic compound with a unique structure that includes cyclobutyl, cyclopropyl, and pyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclobutyl-N-[(3R,4S)-4-cyclopropyl-1-[(1,5-dimethylpyrazol-4-yl)methyl]pyrrolidin-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of Cyclopropyl and Cyclobutyl Groups: These groups can be introduced through various methods, including cyclopropanation and cyclobutanation reactions, using appropriate reagents and catalysts.

    Acylation to Form Acetamide: The final step involves the acylation of the pyrrolidine derivative with an acylating agent, such as acetic anhydride or acetyl chloride, under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-cyclobutyl-N-[(3R,4S)-4-cyclopropyl-1-[(1,5-dimethylpyrazol-4-yl)methyl]pyrrolidin-3-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, along with suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-cyclobutyl-N-[(3R,4S)-4-cyclopropyl-1-[(1,5-dimethylpyrazol-4-yl)methyl]pyrrolidin-3-yl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of various biomolecules.

    Medicine: The compound has potential therapeutic applications, possibly acting as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 2-cyclobutyl-N-[(3R,4S)-4-cyclopropyl-1-[(1,5-dimethylpyrazol-4-yl)methyl]pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(2,6-dimethylphenoxy)-N-[(3R,4S)-4-{[isobutyl(phenylsulfonyl)amino]methyl}pyrrolidin-3-yl]acetamide
  • 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives

Uniqueness

2-cyclobutyl-N-[(3R,4S)-4-cyclopropyl-1-[(1,5-dimethylpyrazol-4-yl)methyl]pyrrolidin-3-yl]acetamide is unique due to its specific combination of cyclobutyl, cyclopropyl, and pyrrolidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

2-cyclobutyl-N-[(3R,4S)-4-cyclopropyl-1-[(1,5-dimethylpyrazol-4-yl)methyl]pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O/c1-13-16(9-20-22(13)2)10-23-11-17(15-6-7-15)18(12-23)21-19(24)8-14-4-3-5-14/h9,14-15,17-18H,3-8,10-12H2,1-2H3,(H,21,24)/t17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMDEVPMCXFBSN-MSOLQXFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CN2CC(C(C2)NC(=O)CC3CCC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)CN2C[C@@H]([C@H](C2)NC(=O)CC3CCC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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